

Spectroscopic Profile of 2-Iodo-5-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-5-methylaniline**

Cat. No.: **B084972**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Iodo-5-methylaniline** (also known as 3-Amino-4-iodotoluene), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Iodo-5-methylaniline**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.50	Doublet (d)	8.0	Aromatic CH (H6)
6.59	Doublet (d)	2.0	Aromatic CH (H4)
6.33	Doublet of Doublets (dd)	8.0, 2.0	Aromatic CH (H5)
~3.9 (not explicitly stated but expected)	Singlet (s)	-	NH ₂
2.21 (in a related isomer)	Singlet (s)	-	CH ₃
<p>Solvent: CDCl₃, Instrument Frequency: 400 MHz. Data is based on reported values for 2-Iodo-5- methylaniline and related isomers.[1]</p>			

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~146-148	C-NH ₂ (C1)
~83-85	C-I (C2)
~138-140	C-CH ₃ (C5)
~130-132	Aromatic CH (C6)
~118-120	Aromatic CH (C4)
~114-116	Aromatic CH (C3)
~20-22	CH ₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz. Predicted values are based on data for 2-iodoaniline and other substituted iodoanilines.[\[2\]](#)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong, Doublet	N-H Stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (CH ₃)
1620 - 1580	Strong	N-H Bend (Scissoring) and Aromatic C=C Stretch
1500 - 1400	Medium-Strong	Aromatic C=C Stretch
1300 - 1250	Strong	C-N Stretch
850 - 750	Strong	C-H Out-of-plane Bend
~550	Medium-Weak	C-I Stretch
Predicted based on characteristic absorption frequencies for primary aromatic amines and iodo-aromatic compounds.		

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
233	High	[M] ⁺ (Molecular Ion)
106	High	[M - I] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion) or related fragment
77	Medium	[C ₆ H ₅] ⁺

Predicted fragmentation pattern based on the molecular structure (C₇H₈IN, Molecular Weight: 233.05 g/mol) and typical fragmentation of anilines and iodo-aromatics.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

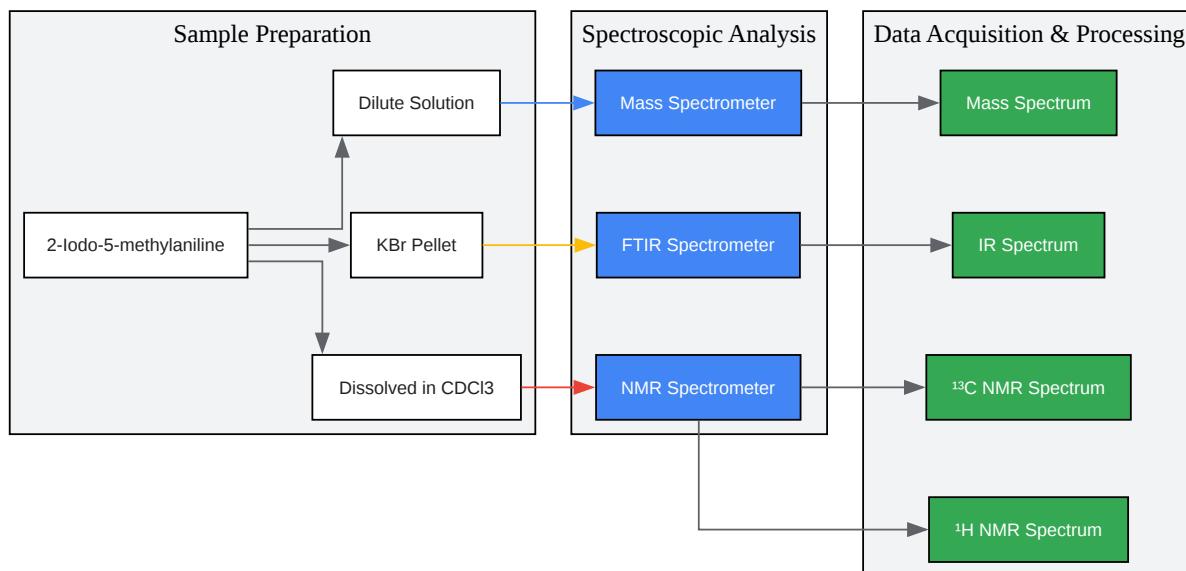
- Sample Preparation: Dissolve 10-20 mg of **2-Iodo-5-methylaniline** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters for ¹H NMR:
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

- Acquisition Parameters for ^{13}C NMR:
 - Set the spectral width to cover the range of 0-160 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Iodo-5-methylaniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-Iodo-5-methylaniline** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
- Acquisition Parameters:
 - Set the electron energy to 70 eV.
 - Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
 - Set the ion source temperature to around 200-250 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Iodo-5-methylaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-Iodo-5-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-5-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b084972#spectroscopic-data-of-2-iodo-5-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com